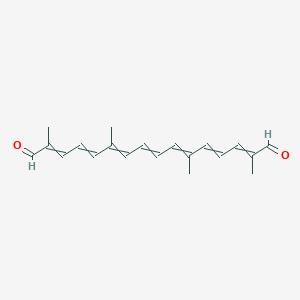

Crocetin dialdehyde

Description

This compound has been reported in Plectranthus barbatus with data available.

Structure

3D Structure

Properties

CAS No. |

502-70-5 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |

InChI |

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |

InChI Key |

YHCIKUXPWFLCFN-QHUUTLAPSA-N |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |

Pictograms |

Irritant |

Synonyms |

(8,8'-Diapocarotene-8,8'-dial; Crocetin dialdehyde |

Origin of Product |

United States |

Foundational & Exploratory

crocetin dialdehyde natural sources and extraction

An In-depth Technical Guide to Crocetin (B7823005) Dialdehyde (B1249045): Natural Sources, Biosynthesis, and Extraction

Introduction

Crocetin dialdehyde is a pivotal intermediate in the biosynthesis of crocetin and its glycosylated esters, crocins, which are the primary compounds responsible for the color and therapeutic properties of saffron.[1][2][3] As a C20 apocarotenoid, it is derived from the oxidative cleavage of zeaxanthin (B1683548).[2][3] This molecule is of significant interest to researchers in pharmacology and drug development due to its role as a direct precursor to crocetin, a compound with demonstrated antioxidant, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and purification, tailored for scientific and industrial applications.

Natural Sources and Biosynthesis

This compound is not typically accumulated in large quantities in plants; it is a transient intermediate that is quickly converted to crocetin. However, its biosynthesis is a key process in a few specific plant species.

Primary Natural Sources: The principal commercial and natural sources for crocetin-related compounds are:

-

Saffron (Crocus sativus L.): The dried stigmas of the saffron flower are the most well-known source. The biosynthesis of this compound is highly active in the stigmas, leading to the accumulation of crocins.

-

Gardenia jasminoides Ellis: The fruits of this plant are a significant and more cost-effective alternative to saffron for the commercial extraction of crocins and crocetin.

-

Nyctanthes arbor-tristis L.: This plant is also known to synthesize this compound and its derivatives.

-

Buddleja davidii and Verbascum sp.: These species also produce this compound via the activity of CCD4-type enzymes.

Biosynthetic Pathway: this compound is formed through the enzymatic cleavage of zeaxanthin. This crucial step is catalyzed by a specific type of enzyme called a carotenoid cleavage dioxygenase (CCD). In Crocus sativus, the enzyme CsCCD2 is responsible for cleaving zeaxanthin at the 7,8 and 7',8' double bonds to yield one molecule of this compound and two molecules of 3-OH-β-cyclocitral. The resulting this compound is then rapidly oxidized by aldehyde dehydrogenases (ALDHs) to form crocetin.

Caption: Biosynthetic pathway from zeaxanthin to crocins.

Extraction Methodologies from Plant Sources

Since this compound is an intermediate, extraction methods typically target the more abundant and stable crocins, from which crocetin can be obtained via hydrolysis. The dialdehyde is co-extracted during these processes.

Maceration and Solvent Extraction

This is the most common laboratory-scale method for extracting apocarotenoids from saffron and gardenia. The choice of solvent is critical for achieving high efficiency.

Experimental Protocol:

-

Preparation: 10 grams of dried, powdered saffron stigmas or gardenia fruit are placed in a light-protected flask.

-

Extraction: 200 mL of 80% aqueous ethanol (B145695) is added to the flask. The mixture is agitated (e.g., vortexed or stirred) for 2 minutes and then left to macerate for 24 hours at a low temperature (4°C) in darkness to minimize degradation.

-

Filtration & Concentration: The mixture is centrifuged at 4000 rpm for 10 minutes, and the supernatant is collected. This process can be repeated multiple times on the remaining solid material to maximize yield. The collected supernatants are pooled and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Purification: The resulting crude extract contains a mixture of crocins, crocetin, and this compound. Further purification is required to isolate the dialdehyde, typically via column chromatography or preparative HPLC.

Caption: General workflow for solvent extraction and purification.

Hydrolysis for Crocetin Production

To obtain the more stable aglycone, crocetin, the extracted crocins can be hydrolyzed. This is often a necessary step in commercial production. Crocetin can be obtained by hydrolyzing crocin (B39872) with alkali or enzymes.

Experimental Protocol (Enzymatic Hydrolysis):

-

Crude Extract Preparation: A crude crocin extract is obtained as described in section 2.1.

-

Enzymatic Reaction: The crude extract is dissolved in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0). A commercially available enzyme preparation with β-glucosidase activity (e.g., Celluclast® 1.5 L) is added.

-

Incubation: The mixture is incubated at an optimal temperature (e.g., 50°C) for several hours (e.g., 16 hours) to allow for the complete conversion of crocins to crocetin.

-

Purification: The resulting crocetin is then purified from the reaction mixture, often by resin adsorption followed by chromatography.

Biotechnological Production and In-Situ Extraction

Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative to plant extraction for producing saffron apocarotenoids. A key challenge is the potential degradation of the produced compounds within the cell. In-situ extraction, also known as a two-phase culture system, addresses this by continuously removing the product from the aqueous cell culture into an organic solvent phase.

Experimental Protocol (Two-Phase E. coli Culture):

-

Strain Cultivation: An E. coli strain engineered with the necessary genes for zeaxanthin and this compound biosynthesis (e.g., expressing a CCD enzyme) is cultivated in a suitable fermentation medium.

-

Two-Phase System: Upon induction of the biosynthetic pathway, a biocompatible, non-polar organic solvent such as n-dodecane is added to the culture medium (e.g., at a final concentration of 10-20% v/v).

-

In-Situ Extraction: The hydrophobic this compound, as it is produced by the cells, partitions into the n-dodecane layer. This prevents its degradation and reduces cellular toxicity.

-

Recovery: After the fermentation period (e.g., 24-48 hours), the organic phase is easily separated from the aqueous culture by centrifugation.

-

Purification: The this compound is recovered from the n-dodecane phase, which can then be further purified if necessary. This method efficiently recovers the product without costly cell disruption steps.

References

Spectroscopic Profile of Crocetin Dialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) dialdehyde (B1249045) is a key intermediate in the biosynthesis of crocetin, a major active component of saffron with significant therapeutic potential. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quantification in various matrices. This technical guide provides a summary of the available spectroscopic data for crocetin dialdehyde and related compounds, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a visualization of its biosynthetic pathway are also presented to support research and development efforts.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for trans-Crocetin in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4/4' | 6.61 | dd | 11.4, 15.0 |

| 3/3' | 7.21 | d | 11.4 |

| 5/5' | 6.73 | d | 15.0 |

| 7/7' | 6.49 | dd | 3.0, 7.9 |

| 8/8' | 6.84 | dd | 3.0, 7.9 |

Table 2: ¹³C NMR Spectroscopic Data

Note: Specific ¹³C NMR data for this compound was not found in the performed search. Data for crocetin would be a useful comparison but was also not explicitly available in the search results.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Note: Specific IR absorption data for this compound was not found in the performed search.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption in the visible region, typical for carotenoid-like molecules with extended conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Mobile Phase (HPLC) | ~450 |

Note: The provided λmax is an approximation from HPLC-DAD analysis. Detailed molar absorptivity data was not available.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For a proton NMR, a concentration of 2-5 mg/0.7 mL is typically sufficient, while for a carbon NMR, a higher concentration of around 20 mg/0.7 mL is recommended.

-

Filter the solution using a pipette with a cotton wool plug to remove any particulate matter.

-

Transfer the filtered solution into a 5 mm NMR tube to a depth of approximately 4 cm.

Instrument Parameters (Example for ¹H NMR):

-

Spectrometer: Bruker Avance III 600 MHz or equivalent

-

Pulse Program: Standard zg30 or similar

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~2-3 s

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

UV-Vis Spectroscopy

Sample Preparation:

-

Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Prepare a dilute solution to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).

Instrument Parameters:

-

Spectrometer: Dual-beam UV-Vis spectrophotometer

-

Wavelength Range: 200 - 800 nm

-

Slit Width: 1.0 nm

-

Scan Speed: Medium

-

Blank: Use the same solvent as used for the sample.

Biosynthesis and Conversion of this compound

This compound is a pivotal molecule in the biosynthetic pathway of saffron's characteristic apocarotenoids. It is formed from the oxidative cleavage of zeaxanthin (B1683548) and is subsequently converted to crocetin.

Caption: Biosynthetic pathway of this compound from zeaxanthin and its conversion to crocetin.

A Technical Guide to the Solubility of Crocetin Dialdehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of crocetin (B7823005) dialdehyde (B1249045) in various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this promising natural compound. This document summarizes available quantitative data, details experimental protocols for solubility determination, and visualizes the key biosynthetic pathway involving crocetin dialdehyde.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and application in research and development. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this guide compiles the available information into a structured format.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Conditions & Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 2 | 6.75 | Requires ultrasonication, warming, and heating to 60°C. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility[1]. |

| n-Dodecane | C₁₂H₂₆ | 170.34 | ~0.109 | ~0.64 | This value represents the titer achieved in a two-phase in situ extraction during microbial production, indicating at least this level of solubility or partitioning into the organic phase[2]. |

| Pyridine (B92270) | C₅H₅N | 79.10 | Data not available | Data not available | The related compound, crocetin, is reported to be soluble in pyridine, suggesting potential solubility for this compound[3]. |

| Ethanol | C₂H₅OH | 46.07 | Data not available | Data not available | |

| Methanol | CH₃OH | 32.04 | Data not available | Data not available | |

| Acetone | C₃H₆O | 58.08 | Data not available | Data not available | |

| Chloroform | CHCl₃ | 119.38 | Data not available | Data not available | |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Data not available | Data not available | The related compound, crocetin, can be dissolved in ethyl acetate after precipitation[3]. |

Note on Limited Data: The lack of extensive quantitative solubility data for this compound in a variety of organic solvents highlights a significant knowledge gap in the scientific literature. Researchers are encouraged to perform their own solubility assessments based on the protocols outlined in this guide. The solubility of the structurally similar compound, crocetin, is known to be poor in most organic solvents, with the exception of pyridine and dimethyl sulfoxide[3]. This suggests that this compound may exhibit similar solubility characteristics.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is essential for any research involving this compound. The following protocols are based on established methods for carotenoids and related compounds and can be adapted for this compound.

General Experimental Workflow for Solubility Determination

The following workflow outlines the key steps for determining the solubility of this compound in a given organic solvent.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound in solution. The following is a recommended starting point for method development.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

This compound standard of known purity.

-

HPLC-grade organic solvents (e.g., methanol, acetonitrile, methyl tert-butyl ether).

-

HPLC-grade water.

-

(Optional) Acetic acid or formic acid for mobile phase modification.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Perform serial dilutions to create a set of calibration standards with concentrations spanning the expected solubility range.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Methanol (e.g., 98:2 methanol:water).

-

Mobile Phase B: Methyl tert-butyl ether.

-

Gradient: A gradient elution may be necessary to achieve good separation. An example gradient is as follows:

-

Start with a high percentage of Mobile Phase A.

-

Linearly increase the percentage of Mobile Phase B over a set time to elute the this compound.

-

Return to the initial conditions to re-equilibrate the column.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 440 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (peak area vs. concentration).

-

Inject the saturated supernatant from the solubility experiment (appropriately diluted).

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

-

Protocol for Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

Reagents:

-

This compound standard of known purity.

-

The organic solvent used for the solubility experiment.

Procedure:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 440 nm for crocetin derivatives.

-

Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) when the path length (b) is 1 cm.

-

-

Analysis of Saturated Solution:

-

Take the clear supernatant from the solubility experiment.

-

Dilute the supernatant with the same solvent to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law to calculate the concentration (c) of the diluted sample: c = A / (εb).

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of crocins, the compounds responsible for the color of saffron. Understanding this pathway is crucial for biotechnological production and for studying the metabolism of this compound.

The biosynthesis begins with the carotenoid zeaxanthin, which undergoes oxidative cleavage catalyzed by the enzyme carotenoid cleavage dioxygenase 2 (CCD2). This enzymatic reaction yields one molecule of this compound and two molecules of 3-hydroxy-β-cyclocitral. Subsequently, this compound is oxidized to crocetin by aldehyde dehydrogenases (ALDHs).

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both the available quantitative data and the necessary experimental frameworks for further investigation. The provided biosynthetic pathway context is essential for researchers in natural product chemistry and biotechnology. As research on this compound progresses, it is anticipated that more comprehensive solubility data will become available, further enabling its development and application.

References

Stability of Crocetin Dialdehyde Under Light and Heat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crocetin (B7823005) dialdehyde (B1249045), a key apocarotenoid intermediate in the biosynthesis of crocetin and crocins from saffron, is a molecule of significant interest in pharmaceutical and nutraceutical research. Its polyene structure, characterized by a chain of conjugated double bonds and terminal aldehyde groups, renders it susceptible to degradation by environmental factors such as light and heat. This technical guide provides a comprehensive overview of the stability of crocetin dialdehyde, addressing the core concerns of researchers and professionals in drug development. Due to a notable scarcity of direct quantitative stability data for this compound in publicly available literature, this guide synthesizes information from studies on structurally related compounds, primarily crocetin and its glycosylated esters (crocins), to provide a robust framework for understanding and predicting its stability. This guide details potential degradation pathways, offers generalized experimental protocols for stability assessment, and presents quantitative data from analogous compounds to inform handling, formulation, and storage strategies.

Introduction: The Chemical Nature of this compound

This compound ((2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial) is the aglycone precursor to crocetin.[1] Its extended system of conjugated double bonds is responsible for its characteristic color and also represents the primary site of vulnerability to light and heat-induced degradation.[2] Exposure to these elements can initiate reactions such as isomerization, oxidation, and cleavage, leading to a loss of biological activity and changes in physical properties.[2][3] Understanding the stability profile of this compound is therefore critical for the development of stable formulations and for ensuring the integrity of research findings.

Impact of Light on this compound Stability

While direct photostability studies on this compound are limited, the behavior of related carotenoids like crocetin and crocin (B39872) provides significant insights. The primary photochemical reaction affecting these molecules is cis-trans isomerization, followed by photodegradation.

Isomerization

The naturally occurring and most stable form of crocetin and its derivatives is the all-trans isomer. Upon exposure to light, particularly in the UV-A and visible light spectra, a reversible isomerization to various cis isomers can occur. This process disrupts the planarity of the molecule, leading to changes in its physicochemical properties, including absorption spectra and potentially biological activity.

Photodegradation

Prolonged or high-intensity light exposure can lead to irreversible degradation of the polyene backbone. This can involve oxidation, particularly in the presence of photosensitizers and oxygen, leading to the formation of smaller, less conjugated molecules and a loss of color.

Impact of Heat on this compound Stability

Thermal stress can induce both isomerization and degradation of this compound and related compounds. The rate of degradation is highly dependent on temperature, the presence of oxygen, and the chemical environment (e.g., solvent, pH).

Thermally-Induced Isomerization

Similar to photostability, heat can provide the energy required to overcome the activation barrier for trans to cis isomerization. Studies on crocetin esters have shown that high temperatures during processing and storage promote the formation of cis isomers.

Thermal Degradation

At elevated temperatures, the this compound molecule can undergo oxidative degradation and fragmentation. The aldehyde functional groups are also susceptible to oxidation, potentially leading to the formation of carboxylic acids (crocetin) or other degradation products. The presence of oxygen significantly accelerates thermal degradation.

Quantitative Stability Data (from Structurally Related Compounds)

Table 1: Thermal Degradation Kinetics of Crocin in Aqueous Solution

| Temperature (°C) | pH | Preservative | Reaction Order | Half-life (t½) | Reference |

| 5 | 2 | None | Second | - | |

| 5 | 5 | None | Second | - | |

| 5 | 7 | None | Second | - | |

| 5 | 8 | None | Second | - | |

| 20 | - | Ascorbic Acid | Second | - | |

| 35 | 2 | None | Second | - | |

| 35 | 5 | None | Second | - | |

| 35 | 7 | None | Second | - | |

| 35 | 8 | None | Second | - | |

| 35 | - | Ascorbic Acid | Second | - |

Note: Specific half-life values were not provided in the source abstract, but the study indicated that pH 5 offered the best stability, while higher temperatures and more acidic/alkaline pH values accelerated degradation.

Table 2: General Stability Observations for Carotenoids

| Stress Factor | Observed Effect | Affected Compounds | Reference |

| Heat | Isomerization (trans to cis), oxidation, fragmentation | Crocetin esters, β-carotene | |

| Light | Isomerization (trans to cis), photodegradation | Crocin, Crocetin | |

| Oxygen | Accelerates both thermal and photodegradation | General Carotenoids | |

| pH | Affects degradation rate in aqueous solutions | Crocin |

Potential Degradation Pathways

Based on the known chemistry of carotenoids and aldehydes, the following degradation pathways for this compound under light and heat can be proposed.

Caption: Proposed degradation and transformation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the thermal and photostability of this compound. These should be adapted and validated for specific research needs.

General Experimental Workflow

Caption: A typical experimental workflow for assessing the stability of this compound.

Protocol for Thermal Stability Assessment

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration. All handling should be performed under minimal light conditions.

-

Sample Preparation: Aliquot the stock solution into amber glass vials to minimize light exposure.

-

Incubation: Place the vials in temperature-controlled ovens or water baths at a minimum of three different elevated temperatures (e.g., 40°C, 60°C, 80°C). A control set of vials should be stored at a reference temperature (e.g., 4°C or -20°C) in the dark.

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

-

Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV/DAD method. The method should be able to separate the trans and cis isomers of this compound from its degradation products. A C18 or C30 reversed-phase column is often suitable for carotenoid analysis.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for each temperature. Use the Arrhenius equation to calculate the activation energy (Ea) for the degradation process.

Protocol for Photostability Assessment (adapted from ICH Q1B guidelines)

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².

-

Sampling: At appropriate time intervals, withdraw samples for analysis.

-

Analysis: Analyze the exposed and dark control samples using a validated stability-indicating HPLC-UV/DAD method.

-

Data Analysis: Compare the amount of degradation in the light-exposed sample to that of the dark control to determine the net effect of light. Characterize any significant degradation products.

Analytical Considerations

A validated, stability-indicating analytical method is crucial for accurate assessment. High-Performance Liquid Chromatography (HPLC) with UV/Visible Diode Array Detection (DAD) is the method of choice.

-

Column: A C18 or C30 reversed-phase column is recommended for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution using a mixture of solvents like methanol, acetonitrile, and water, often with a small amount of acid (e.g., formic or acetic acid) is typically employed.

-

Detection: The wavelength of maximum absorbance for this compound should be used for quantification. A DAD allows for the monitoring of multiple wavelengths and can help in the identification of degradation products and isomers. The typical absorption maxima for crocetin derivatives are in the range of 420-450 nm.

Storage and Handling Recommendations

Based on the available data for this compound and related compounds, the following storage and handling procedures are recommended:

-

Temperature: Store this compound, both as a solid and in solution, at low temperatures, preferably at -20°C or -80°C for long-term storage.

-

Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

-

Atmosphere: For long-term storage, consider purging containers with an inert gas like nitrogen or argon to minimize oxidation.

-

Solvents: When in solution, be aware that the solvent can influence stability. Aprotic solvents like DMSO may offer better stability than protic solvents for certain applications.

Conclusion

This compound is inherently sensitive to degradation by light and heat due to its polyene structure and aldehyde functionalities. While direct quantitative stability data is sparse, a comprehensive understanding of its stability can be inferred from studies on crocetin and crocins. Degradation primarily involves cis-trans isomerization and oxidative cleavage of the carbon-carbon double bond chain. Researchers and drug development professionals should employ rigorous handling procedures, including protection from light, storage at low temperatures, and the use of inert atmospheres, to maintain the integrity of this compound. The experimental protocols outlined in this guide provide a framework for conducting robust stability studies to generate the specific data required for formulation development and other research applications.

References

The Conversion of Crocetin Dialdehyde to Crocetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin (B7823005), a C20 apocarotenoid dicarboxylic acid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. A critical step in both its biosynthesis and potential chemical synthesis is the conversion of its precursor, crocetin dialdehyde (B1249045). This technical guide provides an in-depth analysis of the mechanisms, experimental protocols, and quantitative data associated with the transformation of crocetin dialdehyde into crocetin through both enzymatic and chemical methodologies. The guide is intended to serve as a comprehensive resource for researchers engaged in the study and application of crocetin and its derivatives.

Introduction

Crocetin (C₂₀H₂₄O₄) is the core structure of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron. The conversion of this compound to crocetin represents the final oxidation step in the biosynthetic pathway of this valuable compound. This transformation involves the oxidation of two terminal aldehyde groups to carboxylic acids. Understanding the intricacies of this conversion is paramount for optimizing crocetin production, whether through biotechnological approaches utilizing enzymes or through targeted chemical synthesis. This document outlines the primary pathways for this conversion, providing detailed mechanistic insights and practical experimental guidance.

Enzymatic Conversion: The Role of Aldehyde Dehydrogenases

In biological systems, the oxidation of this compound to crocetin is catalyzed by enzymes belonging to the aldehyde dehydrogenase (ALDH) superfamily.[1] These enzymes facilitate the NAD(P)⁺-dependent oxidation of a wide range of aldehydes to their corresponding carboxylic acids.

Key Enzymes and a Proposed Mechanism

Several ALDHs have been identified as capable of catalyzing the conversion of this compound. A particularly well-characterized enzyme is CsALDH3I1 from Crocus sativus.[2] Studies have shown that CsALDH3I1 has a high specificity for long-chain apocarotenals, including this compound.[2]

The proposed catalytic mechanism for ALDHs, including CsALDH3I1, generally involves the following key steps:

-

Substrate Binding: this compound enters the active site of the enzyme.

-

Thiohemiacetal Formation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of one of the aldehyde groups of this compound, forming a thiohemiacetal intermediate.

-

Hydride Transfer: A hydride ion is transferred from the thiohemiacetal to the cofactor NAD⁺ (or NADP⁺), forming NADH (or NADPH).

-

Thioester Intermediate: The intermediate is now a thioester.

-

Hydrolysis: A water molecule enters the active site and hydrolyzes the thioester, releasing the carboxylic acid product (crocetin) and regenerating the free enzyme.

-

Second Aldehyde Oxidation: The process is repeated for the second aldehyde group to yield the final crocetin molecule.

Caption: Proposed mechanism for ALDH-catalyzed oxidation of this compound.

Quantitative Data on Enzymatic Conversion

The efficiency of enzymatic conversion can be evaluated through various metrics, including product yield in engineered microorganisms and in vitro conversion rates.

| Parameter | Value | Organism/Enzyme | Reference |

| Crocetin Yield Increase | 39% | Saccharomyces cerevisiae expressing CsALDH3 | [1] |

| Crocetin Titer | 1.95 mg/L | Engineered Saccharomyces cerevisiae | [3] |

| Crocetin Titer | 4.42 mg/L | Engineered Escherichia coli | |

| Crocetin Titer | 6.278 mg/L | Engineered Saccharomyces cerevisiae | |

| In Vitro Conversion Rate | 76.4% (after 60 min) | CsALDH3I1 |

Experimental Protocol: In Vitro Enzymatic Conversion

This protocol is based on methodologies described for the characterization of CsALDH3I1.

Objective: To determine the in vitro activity of a purified aldehyde dehydrogenase (e.g., CsALDH3I1) in converting this compound to crocetin.

Materials:

-

Purified aldehyde dehydrogenase (e.g., thioredoxin-fused CsALDH3I1 expressed in E. coli)

-

This compound standard

-

Crocetin standard

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT

-

Cofactor Solution: 10 mM NAD⁺ in Reaction Buffer

-

Stop Solution: Acetic acid

-

Ethyl acetate

-

HPLC-grade acetonitrile (B52724) and water

-

Formic acid

Procedure:

-

Enzyme Preparation: The CsALDH3I1 enzyme can be heterologously expressed in E. coli as a fusion protein (e.g., with a thioredoxin tag) and purified using affinity chromatography.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

80 µL Reaction Buffer

-

10 µL of purified enzyme solution (e.g., 40 µg of total protein extract)

-

10 µL of 10 mM NAD⁺ solution (final concentration 1 mM)

-

-

Prepare a negative control with a protein extract from E. coli transformed with an empty vector.

-

-

Initiation of Reaction:

-

Add 1 µL of this compound solution (e.g., 1 mg/mL in DMSO) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding 10 µL of acetic acid.

-

Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried residue in a suitable solvent (e.g., 50 µL of acetonitrile).

-

Analyze the sample by HPLC with a photodiode array (PDA) detector.

-

Use a C18 column and a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution at 440 nm.

-

Identify and quantify crocetin by comparing the retention time and peak area with an authentic crocetin standard.

-

Caption: Workflow for the in vitro enzymatic conversion of this compound.

Chemical Conversion: Oxidation of this compound

While the enzymatic route is prevalent in nature, chemical methods can also be employed to convert this compound to crocetin. The key challenge in the chemical synthesis is the selective oxidation of the aldehyde groups without affecting the sensitive polyene chain, which is susceptible to degradation.

Suitable Reagents and a Proposed Mechanism

Mild oxidizing agents are required for this transformation. Silver(I) oxide (Ag₂O) in the presence of a base is a suitable reagent for this purpose, famously utilized in the Tollens' test for aldehydes.

The proposed mechanism for the silver oxide oxidation is as follows:

-

Hydration of Aldehyde: In an aqueous basic medium, the aldehyde group is in equilibrium with its hydrate (B1144303) form.

-

Deprotonation: The base removes a proton from one of the hydroxyl groups of the hydrate, forming an alkoxide.

-

Oxidation by Silver(I): The alkoxide is oxidized by Ag⁺ ions. The silver(I) is reduced to elemental silver (Ag⁰), which often precipitates as a "silver mirror," while the aldehyde is oxidized to a carboxylic acid.

-

Second Aldehyde Oxidation: The process is repeated for the second aldehyde group.

Caption: Simplified mechanism of silver oxide oxidation of an aldehyde.

Quantitative Data on Chemical Conversion

Quantitative data for the specific chemical oxidation of this compound to crocetin is not extensively reported in the literature. However, yields for the oxidation of other unsaturated aldehydes to their corresponding carboxylic acids using mild oxidants are generally moderate to high, depending on the specific substrate and reaction conditions.

| Parameter | Value | Reagent | Substrate | Reference |

| Yield | Good to Excellent | Diphenyl diselenide / H₂O₂ | Aromatic and Aliphatic Aldehydes |

Note: Data for this compound is not specified, but this provides a reference for a similar type of reaction.

Experimental Protocol: Chemical Oxidation with Silver(I) Oxide

This is a proposed protocol based on general procedures for the oxidation of aldehydes using silver(I) oxide. Optimization may be required for this compound.

Objective: To synthesize crocetin from this compound via chemical oxidation.

Materials:

-

This compound

-

Silver(I) oxide (Ag₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask protected from light, dissolve this compound in a minimal amount of ethanol.

-

Preparation of Tollens' Reagent (or similar): In a separate flask, dissolve silver nitrate (B79036) in deionized water. Add a dilute solution of sodium hydroxide to precipitate silver(I) oxide. The freshly prepared Ag₂O slurry is used in the reaction.

-

Reaction:

-

Add the aqueous slurry of freshly prepared silver(I) oxide to the ethanolic solution of this compound.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a silver mirror on the flask or by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, filter the mixture through celite to remove the elemental silver and any unreacted silver oxide.

-

Wash the filter cake with ethanol and water.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

-

Isolation and Purification:

-

Acidify the remaining aqueous solution with dilute HCl to a pH of approximately 3-4. This will precipitate the crocetin.

-

Collect the precipitated crocetin by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

The crude crocetin can be further purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water).

-

-

Analysis:

-

The purity of the final product can be assessed by HPLC, and its identity confirmed by mass spectrometry and NMR spectroscopy.

-

Conclusion

The conversion of this compound to crocetin can be achieved through both efficient enzymatic pathways and targeted chemical synthesis. The enzymatic approach, particularly utilizing aldehyde dehydrogenases like CsALDH3I1, offers high specificity and is the cornerstone of biotechnological production efforts in engineered microorganisms. Chemical synthesis, while potentially less specific and requiring careful optimization to preserve the delicate polyene structure, provides an alternative route that can be valuable for laboratory-scale synthesis and the production of derivatives. The choice of method will depend on the desired scale of production, purity requirements, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize this critical chemical transformation.

References

- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

crocetin dialdehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin (B7823005) dialdehyde (B1249045), a key apocarotenoid intermediate in the biosynthesis of crocetin and crocins, is gaining attention for its potential biological activities. This document provides a comprehensive technical overview of crocetin dialdehyde, including its chemical properties, synthesis, purification, and analytical characterization. Detailed experimental protocols are provided to facilitate further research and development. Additionally, this guide explores the known and potential signaling pathways influenced by this compound and its derivatives, offering insights for drug discovery and development professionals.

Core Chemical and Physical Data

This compound is a symmetrical C20 polyene dialdehyde. Its fundamental properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 502-70-5 | [1][2] |

| Molecular Weight | 296.40 g/mol | [1][2] |

| Molecular Formula | C₂₀H₂₄O₂ | [1] |

| Appearance | Orange to reddish-brown solid | |

| Synonyms | 8,8'-Diapo-ψ,ψ-carotenedial, Crocetindial |

Synthesis and Purification

This compound is naturally produced in saffron (Crocus sativus) and other plant species through the enzymatic cleavage of zeaxanthin (B1683548). Biotechnological production methods are also being developed to ensure a consistent and scalable supply.

Biosynthesis from Zeaxanthin

A common laboratory-scale method for producing this compound involves the use of carotenoid cleavage dioxygenase (CCD) enzymes.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Objective: To synthesize this compound from zeaxanthin using a carotenoid cleavage dioxygenase enzyme (e.g., CsCCD2 from Crocus sativus or NatCCD4.1 from Nyctanthes arbor-tristis).

-

Materials:

-

Zeaxanthin

-

Purified carotenoid cleavage dioxygenase (CCD) enzyme

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Cofactors (e.g., FeSO₄)

-

Reducing agent (e.g., ascorbate)

-

Detergent (e.g., Triton X-100) to solubilize zeaxanthin

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol)

-

-

Procedure:

-

Prepare a stock solution of zeaxanthin in an appropriate organic solvent.

-

In a reaction vessel, combine the reaction buffer, FeSO₄, and ascorbate.

-

Add the detergent to the reaction mixture.

-

Evaporate the solvent from the zeaxanthin stock solution and resuspend the substrate in the reaction mixture containing the detergent.

-

Initiate the reaction by adding the purified CCD enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) with gentle agitation for a specified period (e.g., 1-4 hours).

-

Stop the reaction by adding an organic solvent for extraction.

-

Extract the this compound into the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purification

Purification of this compound from the reaction mixture or plant extracts is typically achieved through chromatographic techniques.

Experimental Protocol: Column Chromatography Purification

-

Objective: To purify this compound using silica (B1680970) gel column chromatography.

-

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Glass column

-

Fraction collection tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

-

Pack the column with the silica gel slurry.

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Pool the fractions containing pure this compound and evaporate the solvent.

-

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

NMR Spectroscopy

Experimental Protocol: NMR Analysis

-

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

-

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

-

Procedure:

-

Dissolve a sufficient amount of purified this compound in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

-

Compare the obtained spectra with literature data for similar carotenoid-derived structures.

-

Biological Activity and Signaling Pathways

While research on this compound is still emerging, its structural similarity to crocetin suggests potential involvement in similar biological pathways. Much of the current understanding is extrapolated from studies on crocetin and saffron extracts.

Antioxidant Activity

The conjugated polyene structure of this compound suggests it possesses antioxidant properties. Standard assays can be employed to evaluate its radical scavenging capabilities.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

-

Objective: To determine the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

-

DPPH Assay Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a microplate, mix the DPPH solution with the this compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS Assay Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance.

-

Prepare a series of dilutions of this compound.

-

Mix the diluted ABTS radical solution with the this compound dilutions.

-

After a set incubation time, measure the absorbance at approximately 734 nm.

-

Calculate the percentage of radical scavenging activity.

-

Signaling Pathway Modulation

Crocetin, the oxidized form of this compound, has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. It is plausible that this compound may exert similar or precursor effects.

Known Signaling Pathways Influenced by Crocetin (for contextual understanding):

-

p38 MAPK Signaling Pathway: Crocetin has been observed to induce phosphorylation of p38 MAPK, which is implicated in cell proliferation, differentiation, and migration.

-

VEGFR2 Signaling Pathway: Crocetin can inhibit the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream effectors like SRC, FAK, MEK, and ERK, which are crucial for angiogenesis.

-

PI3K/Akt Signaling Pathway: This pathway, involved in cell survival and apoptosis, can be modulated by crocetin.

-

Nrf2 Signaling Pathway: Crocetin and other saffron constituents are known to induce the Nrf2 signaling pathway, a key regulator of the antioxidant response.

Experimental Workflow: Investigating Signaling Pathway Modulation by this compound

The following workflow can be used to investigate the direct effects of this compound on cellular signaling pathways.

Caption: Experimental workflow for analyzing the effect of this compound on signaling pathways.

Experimental Protocol: Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and grow to desired confluency.

-

Treat cells with various concentrations of this compound for specific durations.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

-

Conclusion

This compound represents a promising natural product for further investigation in the fields of pharmacology and drug development. This guide provides a foundational set of data and protocols to enable researchers to explore its synthesis, purification, and biological activities. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Crocetin Dialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (B7823005) dialdehyde (B1249045) is a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, crocins, which are the main active components of saffron. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. The efficient synthesis of crocetin dialdehyde is therefore a critical step in the development of saffron-based therapeutics. This document provides detailed application notes and protocols for the chemical and biotechnological synthesis of this compound, with a focus on methods and strategies for yield optimization.

Synthesis Methods Overview

This compound can be synthesized through both chemical and biotechnological routes. Chemical synthesis offers the advantage of precise control over the molecular structure but often involves multiple steps and the use of hazardous reagents. Biotechnological synthesis, primarily through microbial fermentation, presents a more sustainable and environmentally friendly alternative, with the potential for high yields from renewable feedstocks.

Chemical Synthesis of this compound

Chemical synthesis of this compound typically involves olefination reactions, such as the Horner-Wadsworth-Emmons or Wittig reactions, to construct the C20 polyene backbone.

Horner-Wadsworth-Emmons Reaction

A reported method for the synthesis of this compound utilizes the Horner-Wadsworth-Emmons reaction. This approach involves the reaction of 2,7-dimethylocta-2,4,6-trienedial (B8747524) with a suitable phosphonate (B1237965) ylide[1].

Yield: 41%[1]

Materials:

-

2,7-dimethylocta-2,4,6-trienedial

-

Diethyl 3-(5,5-dimethyl-1,3-dioxan-2-yl)but-2-enylphosphonate[1]

-

A strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl acetate)

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Add the strong base portion-wise with stirring. Allow the reaction mixture to stir at 0°C for 30-60 minutes, or until the ylide formation is complete (indicated by a color change).

-

Olefination Reaction: To the freshly prepared ylide solution at 0°C, add a solution of 2,7-dimethylocta-2,4,6-trienedial in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified this compound using spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry) to confirm its structure and purity.

Wittig Reaction

Another approach to synthesize this compound and its precursors involves the Wittig reaction. A patented method describes a three-step synthesis starting from 3,7-dimethyl octatriene dialdehyde and methyl 2-bromopropionate, which generates a crocetin dimethyl ester that can be subsequently converted to the dialdehyde[2][3].

Materials:

-

3,7-dimethyloctatriene dialdehyde

-

Methyl 2-bromopropionate

-

Triphenylphosphine (B44618) (or another suitable phosphine)

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous aprotic solvent (e.g., THF or Diethyl ether)

-

Organic solvents for extraction and purification

Procedure:

-

Phosphonium (B103445) Salt Formation: React methyl 2-bromopropionate with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base in an anhydrous aprotic solvent to generate the Wittig reagent (ylide).

-

Wittig Reaction: React the ylide with 3,7-dimethyloctatriene dialdehyde to form the crocetin backbone.

-

Hydrolysis and Purification: The initial product may be a crocetin ester, which can be hydrolyzed to crocetin and then oxidized to this compound. The final product is purified by recrystallization or column chromatography.

Biotechnological Synthesis of this compound

The biotechnological production of this compound is achieved through the fermentation of genetically engineered microorganisms, typically Escherichia coli or Saccharomyces cerevisiae. These microbes are engineered to express key enzymes, primarily carotenoid cleavage dioxygenases (CCDs), which cleave carotenoid precursors to yield this compound.

Microbial Production in E. coli

Genetically engineered E. coli is a promising host for this compound production. Strains are typically engineered to produce a carotenoid precursor, such as zeaxanthin, and then express a CCD enzyme to cleave it into this compound.

Key Enzymes:

-

Carotenoid Cleavage Dioxygenase (CCD): Different CCDs have been utilized, with notable examples being CsCCD2 from Crocus sativus and NatCCD4.1 from Nyctanthes arbor-tristis.

Yield Optimization Strategies:

-

Two-Phase Culture System: To overcome product toxicity and degradation, a two-phase culture system using an organic solvent like n-dodecane can be employed for in-situ extraction of the hydrophobic this compound.

-

Optimization of Culture Conditions: Factors such as culture temperature, incubation time, and inducer concentration significantly impact yield. For instance, lower temperatures (e.g., 20°C) have been shown to be favorable for the activity of some CCD enzymes. The optimal incubation time for maximum production needs to be determined empirically, as prolonged incubation can lead to product degradation.

-

Enzyme Selection: The choice of CCD enzyme is critical. For example, NatCCD4.1 has been shown to result in significantly higher yields of this compound compared to CsCCD2 under certain conditions.

Materials:

-

Genetically engineered E. coli strain capable of producing a carotenoid precursor (e.g., zeaxanthin) and expressing a carotenoid cleavage dioxygenase (e.g., NatCCD4.1).

-

Luria-Bertani (LB) or other suitable growth medium.

-

Antibiotics for plasmid maintenance.

-

Inducer for gene expression (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) or arabinose).

-

n-dodecane (for the two-phase system).

-

Organic solvents for extraction (e.g., acetone (B3395972), methanol, ethyl acetate).

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a starter culture of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate the main culture medium with the overnight starter culture. Grow the cells at 37°C with shaking until they reach the mid-logarithmic phase of growth (OD600 of 0.6-0.8).

-

Induction and Two-Phase System Setup: Induce the expression of the biosynthetic pathway genes by adding the appropriate inducer. Simultaneously, add n-dodecane to the culture to a final concentration of 16% (v/v) to create the two-phase system.

-

Fermentation: Continue the incubation at a lower temperature (e.g., 20°C) with shaking for the optimal production time (e.g., 24 hours).

-

Extraction: After fermentation, centrifuge the culture to separate the two phases and the cell pellet. The this compound will be primarily in the n-dodecane (upper) phase. Collect the n-dodecane phase for analysis. To extract any remaining product from the cells, the cell pellet can be extracted with acetone or another suitable organic solvent.

-

Analysis and Quantification: Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV-Vis detector. Quantify the product by comparing the peak area to a standard curve of purified this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Key Reagents/Enzymes | Solvent/Medium | Temperature (°C) | Time (h) | Yield | Reference |

| Chemical Synthesis | ||||||

| Horner-Wadsworth-Emmons | 2,7-dimethylocta-2,4,6-trienedial, Phosphonate ylide | Anhydrous THF/DMF | 0 to RT | 2-4 | 41% | |

| Wittig Reaction | 3,7-dimethyloctatriene dialdehyde, Wittig reagent | Anhydrous THF/Ether | Not specified | Not specified | Not specified | |

| Biotechnological Synthesis | ||||||

| E. coli (CsCCD2) | CsCCD2 | LB medium | 20 | 48 | 5.14 mg/L | |

| E. coli (NatCCD4.1) | NatCCD4.1 | LB medium with 16% n-dodecane | 20 | 24 | 109.20 ± 3.23 mg/L |

Visualization of Synthesis Pathways

Chemical Synthesis Workflow

Caption: Generalized workflow for the chemical synthesis of this compound.

Biotechnological Synthesis Workflow

Caption: Workflow for the biotechnological synthesis and extraction of this compound.

Signaling Pathway for Biotechnological Production

Caption: Simplified biosynthetic pathway for this compound production in engineered E. coli.

References

Application Notes and Protocols for HPLC Analysis of Crocetin Dialdehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of crocetin (B7823005) dialdehyde (B1249045) using High-Performance Liquid Chromatography (HPLC). The methods described are based on established analytical principles for crocetin and other major components of saffron.

Introduction

Crocetin dialdehyde is a key intermediate in the biosynthesis of crocetin, a major bioactive carotenoid found in saffron (Crocus satrivus L.). It is formed from the oxidative cleavage of zeaxanthin (B1683548). Due to its reactive aldehyde groups, this compound is a critical analyte in the study of saffron biochemistry and its potential pharmacological applications. This application note outlines a robust HPLC method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is achieved using a UV-Vis detector at the maximum absorbance wavelength of this compound. Quantification is performed by comparing the peak area of the analyte to a standard curve generated from a certified reference standard.

Signaling Pathway: Biosynthesis of Crocetin

The following diagram illustrates the biochemical pathway from the precursor zeaxanthin to crocetin, highlighting the intermediate role of this compound.

Caption: Biosynthesis of Crocetin from Zeaxanthin.

Experimental Workflow for HPLC Analysis

The diagram below outlines the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

Caption: HPLC Analysis Workflow.

Detailed Experimental Protocol

Reagents and Standards

-

This compound certified reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Acetic Acid (glacial, analytical grade)

-

Sample matrix (e.g., saffron extract, in-vitro reaction mixture)

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).[1]

-

Column: Agilent C18 column (250 mm × 4.6 mm i.d., 4 µm particle size).[1]

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.5% Acetic Acid (B).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: 423 nm.

Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.

Sample Preparation

For saffron extracts, a methanolic extraction is commonly used.

-

Weigh 10 mg of the powdered sample.

-

Add 5 mL of 50% methanol.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

For in-vitro reaction mixtures, the reaction can be stopped by adding an equal volume of cold acetonitrile, followed by centrifugation and filtration.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical HPLC method for crocetin analysis, which can be adapted for this compound.

Table 1: Calibration and Linearity Data

| Parameter | Value |

| Linearity Range | 0.05 - 5.0 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL (inferred) |

Table 2: Precision and Accuracy

| Parameter | Value |

| Intra-day Precision (%RSD) | < 2.6% |

| Inter-day Precision (%RSD) | < 6.1% |

| Accuracy (Recovery %) | 94.67% - 101.31% |

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantitative analysis of this compound. The method is suitable for various applications, including quality control of saffron and related products, as well as for research in drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field.

References

- 1. Simultaneous quantification of crocetin esters and picrocrocin changes in Chinese saffron by high-performance liquid chromatography-diode array detector during 15 years of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

Application Notes and Protocols: Crocetin Dialdehyde as a Precursor for Crocetin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the synthesis of crocetin (B7823005), a valuable apocarotenoid with significant therapeutic potential, using crocetin dialdehyde (B1249045) as a direct precursor. The document covers both biotechnological and chemical synthesis routes, offering researchers flexibility based on their available resources and expertise. Additionally, it outlines key signaling pathways modulated by crocetin, providing context for its application in drug development.

Introduction to Crocetin and its Precursor

Crocetin (C₂₀H₂₄O₄) is a natural carotenoid dicarboxylic acid that exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its therapeutic potential has garnered significant interest in the pharmaceutical and nutraceutical industries. Crocetin is the aglycone of crocins, which are the primary compounds responsible for the color of saffron.[1]

Crocetin dialdehyde is the immediate biosynthetic precursor to crocetin.[4] In nature, it is formed through the oxidative cleavage of zeaxanthin (B1683548) by carotenoid cleavage dioxygenases (CCDs). Subsequently, aldehyde dehydrogenases (ALDHs) oxidize this compound to yield crocetin. This natural pathway has been harnessed in various biotechnological systems for the production of crocetin. Alternatively, crocetin can be synthesized chemically from this compound through oxidation reactions.

Biotechnological Synthesis of Crocetin from this compound

Metabolic engineering of microorganisms offers a sustainable and scalable platform for crocetin production. The general workflow involves expressing the necessary enzymes for the conversion of a central metabolite, such as glycerol (B35011) or glucose, into crocetin.

General Experimental Workflow for Microbial Synthesis

The following diagram illustrates a typical workflow for the engineered biosynthesis of crocetin in a microbial host like E. coli or S. cerevisiae.

Caption: General workflow for the biotechnological production of crocetin.

Quantitative Data on Microbial Crocetin Production

The yield of crocetin can vary significantly depending on the host organism, the specific enzymes used, and the fermentation conditions. The following table summarizes reported crocetin and this compound yields in different engineered microbial systems.

| Host Organism | Key Enzymes Expressed | Product | Titer (mg/L) | Reference |

| Escherichia coli | NatCCD4.1 | This compound | 109.2 ± 3.23 | |

| Escherichia coli | CsCCD2, ALDH variant | Crocetin | 34.77 ± 1.03 | |

| Saccharomyces cerevisiae | PsCrtZ, CsCCD2, ScaLD | Crocetin | 6.278 (in 5L fermenter) | |

| Saccharomyces cerevisiae | Engineered pathway | Crocetin | 12.43 ± 0.62 |

Protocol: Heterologous Production of Crocetin in E. coli

This protocol provides a general outline for the production of crocetin in E. coli engineered to express the necessary biosynthetic genes.

1. Strain Construction:

- Clone the genes encoding a carotenoid cleavage dioxygenase (e.g., CsCCD2 from Crocus sativus) and an aldehyde dehydrogenase (e.g., CsALDH3I1 from Crocus sativus) into suitable expression vectors.

- Transform the expression vectors into an E. coli strain engineered to produce zeaxanthin.

2. Fermentation:

- Inoculate a single colony of the engineered E. coli strain into a suitable seed culture medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.

- Inoculate the main culture (e.g., Terrific Broth) with the seed culture to an initial OD₆₀₀ of ~0.1.

- Incubate the main culture at 30°C with shaking.

- Induce gene expression at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with a suitable inducer (e.g., IPTG).

- Continue the fermentation for 48-72 hours.

3. Extraction and Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

- Extract the crocetin from the cell lysate using an organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

- Purify the crocetin from the crude extract using techniques such as column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Chemical Synthesis of Crocetin from this compound

For researchers without access to microbial engineering facilities, chemical synthesis provides an alternative route to crocetin. The primary reaction is the oxidation of the two aldehyde groups of this compound to carboxylic acids.

General Reaction Scheme

Caption: Chemical oxidation of this compound to crocetin.

Protocol: Oxidation of this compound using Silver (I) Oxide

This protocol is a general method for the oxidation of aldehydes to carboxylic acids and can be adapted for this compound.

Materials:

-

This compound

-

Silver (I) oxide (Ag₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

In a separate vessel, prepare the Tollens' reagent by dissolving silver nitrate (B79036) in water, adding a dilute solution of sodium hydroxide to form a precipitate of silver oxide, and then adding just enough dilute ammonia (B1221849) solution to redissolve the precipitate. Alternatively, a suspension of freshly prepared silver (I) oxide can be used.

-

Add the silver (I) oxide suspension or Tollens' reagent to the solution of this compound.

-

Stir the reaction mixture at room temperature or with gentle warming. The progress of the reaction can be monitored by the formation of a silver mirror or a black precipitate of metallic silver.

-

After the reaction is complete (as determined by TLC or LC-MS), filter the reaction mixture to remove the metallic silver.

-

Acidify the filtrate with dilute HCl to precipitate the crocetin.

-

Collect the precipitated crocetin by filtration.

-

The crude crocetin can be further purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water or ethanol/water).

Protocol: Hydrolysis of Crocetin Dimethyl Ester

An alternative chemical route involves the synthesis of crocetin dimethyl ester, followed by hydrolysis to crocetin.

Materials:

-

Crocetin dimethyl ester

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve crocetin dimethyl ester in DMF.

-

Add an aqueous solution of KOH to the reaction mixture.

-

Reflux the mixture for approximately 1 hour, monitoring the hydrolysis by TLC until all the starting material is consumed.

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the crocetin.

-

Collect the solid crocetin by filtration and wash with water.

-

Purify the crude crocetin by recrystallization.

Application in Drug Development: Relevant Signaling Pathways

Crocetin's diverse pharmacological effects are attributed to its ability to modulate multiple key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Cancer Effects

Crocetin has been shown to inhibit the growth of various cancer cells by interfering with proliferation, inducing apoptosis, and suppressing angiogenesis.

Caption: Crocetin's inhibitory effects on cancer cell signaling.

Anti-Inflammatory Effects

Crocetin exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.

References

Microbial Production of Crocetin Dialdehyde in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals